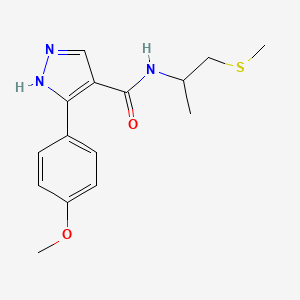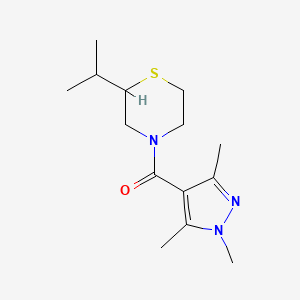
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone, also known as MPOM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. MPOM is a member of the azetidine family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reduces the production of reactive oxygen species (ROS), inhibits the activity of HDACs, and activates the Nrf2/ARE signaling pathway. In vivo studies have shown that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reduces tumor growth, improves cognitive function, and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone in lab experiments is its potential as a therapeutic agent for several diseases. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown promising results in vitro and in vivo, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone works and its potential side effects.
Direcciones Futuras
There are several future directions for (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone research. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to understand its mechanism of action and potential side effects. Additionally, research could focus on developing more potent derivatives of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone and optimizing its pharmacokinetic properties. Overall, (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown potential as a therapeutic agent, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone involves the reaction between 3-methyl-2-phenylazetidine and 3-bromooxan-2-one in the presence of a base. The reaction yields (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone as a white crystalline solid with a melting point of 66-68°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown potential as a therapeutic agent for several diseases, including cancer, inflammation, and neurological disorders. In vitro studies have demonstrated that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone inhibits the growth of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have also shown promising results, with (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reducing tumor growth and improving cognitive function in animal models.
Propiedades
IUPAC Name |
(3-methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-10-17(15(12)13-6-3-2-4-7-13)16(18)14-8-5-9-19-11-14/h2-4,6-7,12,14-15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUECQBMORLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)




![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)

